1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C9H6F5NO3 and a molecular weight of 271.14 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a pentafluoroethyl group (-C2F5) attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond between the electrophile and the benzene ring, followed by the removal of a proton to restore aromaticity
Analyse Chemischer Reaktionen
1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene is utilized in various scientific research applications due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the nitro group can act as an electron-withdrawing group, influencing the compound’s reactivity. The pentafluoroethyl group imparts hydrophobicity and enhances the compound’s stability. These interactions collectively determine the compound’s behavior in various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-nitro-2-(pentafluoroethyl)benzene can be compared with other similar compounds, such as:
1-Methoxy-3-nitrobenzene: Lacks the pentafluoroethyl group, resulting in different chemical properties and reactivity.
1-Methoxy-2-(pentafluoroethyl)benzene: Lacks the nitro group, affecting its electron-withdrawing capacity and reactivity.
3-Nitro-2-(pentafluoroethyl)benzene: Lacks the methoxy group, influencing its hydrogen bonding and dipole interactions.
The presence of the pentafluoroethyl group in this compound makes it unique, as it enhances the compound’s stability and hydrophobicity, which can be advantageous in various applications.
Eigenschaften
Molekularformel |
C9H6F5NO3 |
---|---|
Molekulargewicht |
271.14 g/mol |
IUPAC-Name |
1-methoxy-3-nitro-2-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C9H6F5NO3/c1-18-6-4-2-3-5(15(16)17)7(6)8(10,11)9(12,13)14/h2-4H,1H3 |
InChI-Schlüssel |
WQXGINUSGKVXEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C(C(F)(F)F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.